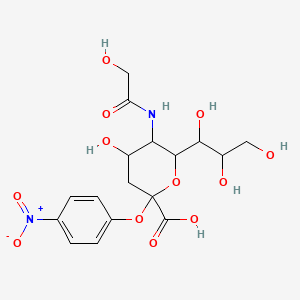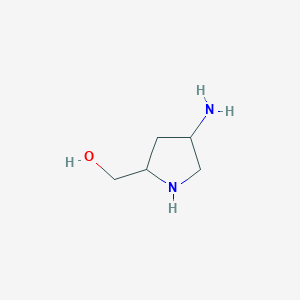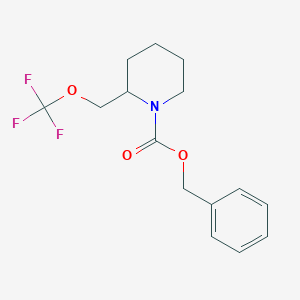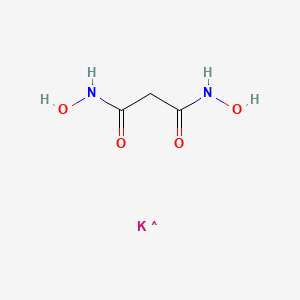
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is a chemical compound with the molecular formula C3H6N2O4K. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) typically involves the reaction of propanediamide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C3H6N2O2} + \text{KOH} \rightarrow \text{C3H6N2O4K} ]
Industrial Production Methods
In industrial settings, the production of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves large-scale synthesis using high-purity reactants and optimized reaction conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amide derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme activity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Propanediamide, N1,N3-dimethyl-
- Propanediamide, N1,N3-dihydroxy-, sodium salt (1:1)
- Propanediamide, N1,N3-dihydroxy-, lithium salt (1:1)
Uniqueness
Propanediamide, N1,N3-dihydroxy-, potassium salt (1:1) is unique due to its specific potassium ion, which imparts distinct properties such as solubility and reactivity compared to its sodium and lithium counterparts. This uniqueness makes it particularly valuable in certain applications where potassium ions are preferred.
Propiedades
Fórmula molecular |
C3H6KN2O4 |
|---|---|
Peso molecular |
173.19 g/mol |
InChI |
InChI=1S/C3H6N2O4.K/c6-2(4-8)1-3(7)5-9;/h8-9H,1H2,(H,4,6)(H,5,7); |
Clave InChI |
IPWAAMZIDYKOHQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)NO)C(=O)NO.[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


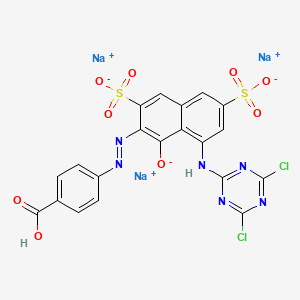

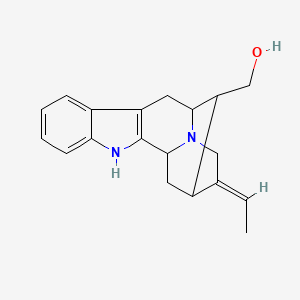
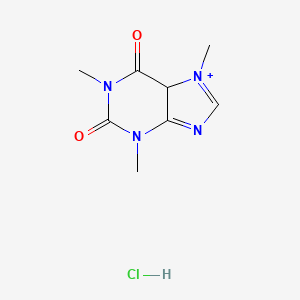
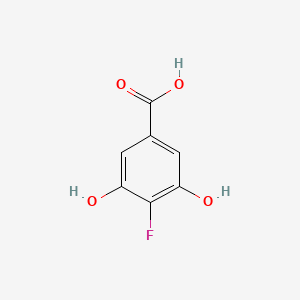

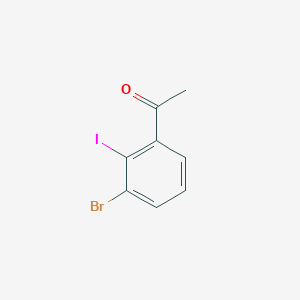
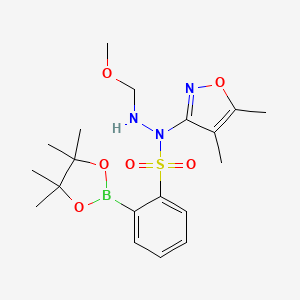
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)

![2-Piperidinecarboxylic acid, 5-[(phenylmethoxy)amino]-, phenylmethyl ester, (2S)-](/img/structure/B12326402.png)
